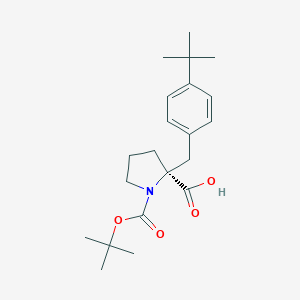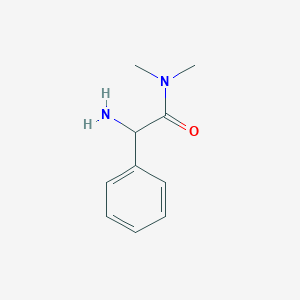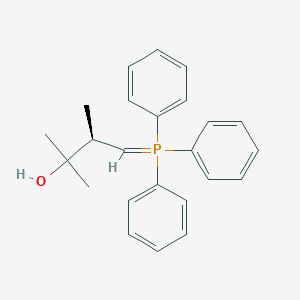
(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol
カタログ番号 B174687
CAS番号:
138079-58-0
分子量: 362.4 g/mol
InChIキー: PVQWVKFEOYSHKG-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylphosphoranylidene compounds are commonly used as Wittig reagents in organic synthesis . They are used for the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .
Synthesis Analysis
These compounds can be synthesized via reaction with various reagents. For example, methyl (triphenylphosphoranylidene)acetate is used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of these compounds typically involves a phosphorus atom double-bonded to a carbon atom, with three phenyl groups attached to the phosphorus .Chemical Reactions Analysis
In chemical reactions, these compounds often act as reagents for C-C bond formation .Physical And Chemical Properties Analysis
These compounds are typically solid at room temperature . The melting point of (Triphenylphosphoranylidene)acetaldehyde is 185-188 °C , while that of Methyl (triphenylphosphoranylidene)acetate is 168-172 °C .作用機序
Safety and Hazards
特性
IUPAC Name |
(3R)-2,3-dimethyl-4-(triphenyl-λ5-phosphanylidene)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27OP/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-20,25H,1-3H3/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQWVKFEOYSHKG-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N,N-bis(2-methylpropyl)aniline
13369-17-0
3,6-Caryolanediol
155485-76-0
2-Iodonaphthalene-1-sulfonic acid
157103-41-8

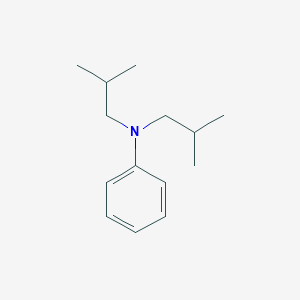
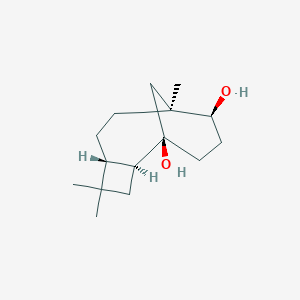

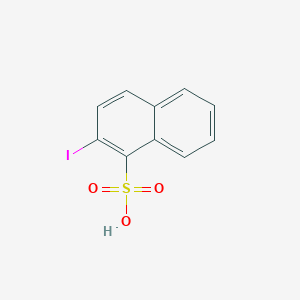
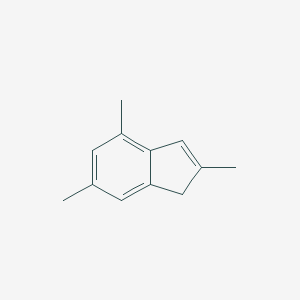
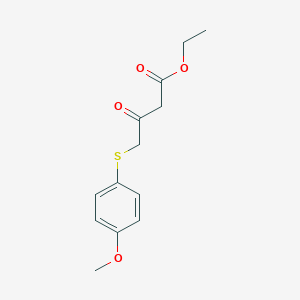
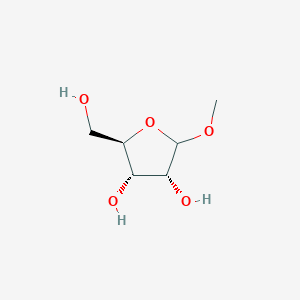
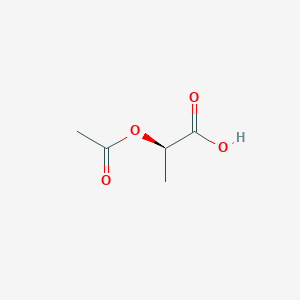
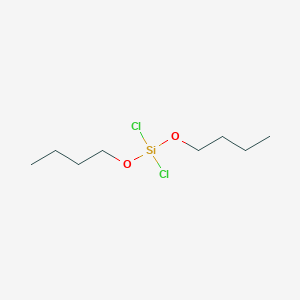
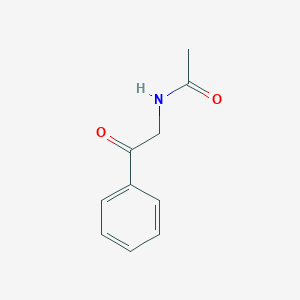
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
